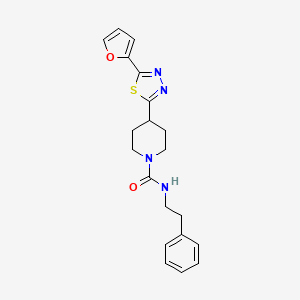

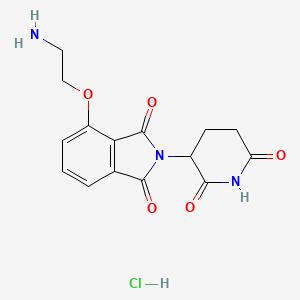

4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

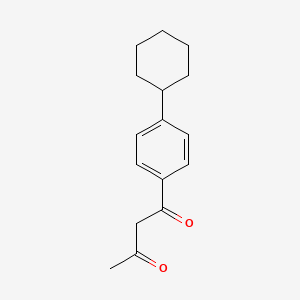

The compound is a complex organic molecule that contains several functional groups, including a furan ring, a thiadiazole ring, a phenethyl group, and a piperidine ring . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions . For example, furan derivatives can be synthesized from furan-2-carboxylic acid hydrazide . Thiadiazole derivatives can be synthesized through the reaction of an amide with phosphorus pentasulfide, followed by oxidation .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the furan ring is known to undergo electrophilic substitution reactions . The thiadiazole ring might also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure . For example, its solubility could be influenced by the polar functional groups, and its melting and boiling points would depend on the strength of intermolecular forces.Aplicaciones Científicas De Investigación

Synthesis and Electrophilic Substitution Reactions

The synthesis of furan and thiadiazole derivatives involves electrophilic substitution reactions that enhance their chemical versatility. Aleksandrov and Elchaninov (2017) demonstrated the synthesis of 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole, which underwent further reactions such as nitration, bromination, and acylation, showing the compound's potential for chemical modification and application in various fields (Aleksandrov & Elchaninov, 2017).

Antiprotozoal Activity

Novel dicationic imidazo[1,2-a]pyridines, including furan derivatives, have shown significant antiprotozoal activity. Ismail et al. (2004) synthesized compounds exhibiting potent in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, suggesting the therapeutic potential of furan derivatives in treating protozoal infections (Ismail et al., 2004).

Fluorescent Probes

Furan decorated nucleoside analogues have been developed as fluorescent probes for DNA. Greco and Tor (2007) identified furan-containing derivatives as promising candidates due to their emission quantum efficiency and sensitivity to the microenvironment, indicating their application in bioimaging and molecular diagnostics (Greco & Tor, 2007).

Antimicrobial and Anticancer Activities

Furan-carboxamide derivatives, as investigated by Yongshi et al. (2017), have been identified as novel inhibitors of lethal H5N1 influenza A viruses. Their synthesis and structural-activity relationship studies revealed significant anti-influenza activity, suggesting their potential in antiviral research (Yongshi et al., 2017).

DNA Binding and Molecular Recognition

The study by Muzikar et al. (2011) explored the incorporation of a furan amino acid into DNA-binding polyamides, revealing that furan derivatives paired with specific molecular rings can stabilize duplex DNA and discriminate noncognate sequences. This indicates the utility of furan derivatives in the development of novel DNA-binding agents for therapeutic and research applications (Muzikar et al., 2011).

Direcciones Futuras

Propiedades

IUPAC Name |

4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-(2-phenylethyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S/c25-20(21-11-8-15-5-2-1-3-6-15)24-12-9-16(10-13-24)18-22-23-19(27-18)17-7-4-14-26-17/h1-7,14,16H,8-13H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPFVDRPHFGEPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

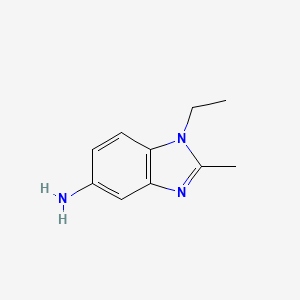

![3-chloro-N-[1-(3-chlorobenzyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide](/img/structure/B2887407.png)

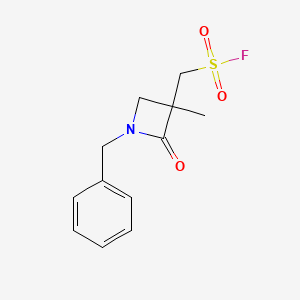

![6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2887408.png)

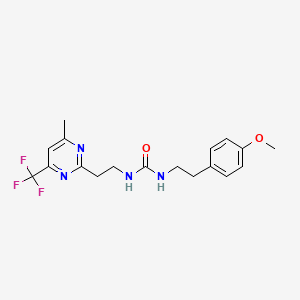

![6-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2887419.png)

![3-cyclohexyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2887423.png)

![(E)-3-((4-methoxyphenyl)sulfonyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)propanamide](/img/structure/B2887427.png)